3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine
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Overview
Description
3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine is an organic compound that features a phenoxy group substituted with a chlorine atom and a methyl group, linked to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine typically involves the reaction of 2-chloro-6-methylphenol with an appropriate alkylating agent to introduce the propan-1-amine moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by the addition of the alkylating agent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for π-π interactions and hydrogen bonding, which can enhance binding affinity to the target. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-methylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of the propan-1-amine.
3-(2-chloro-6-methylphenoxy)-1,2-propanediol: Contains a diol group instead of the amine.
2-(2-chloro-6-methylphenoxy)ethanol: Features an ethanol group instead of the propan-1-amine
Uniqueness
3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-4-16(5-2)10-7-11-17-14-12(3)8-6-9-13(14)15/h6,8-9H,4-5,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSSYEQUTMGISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=CC=C1Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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